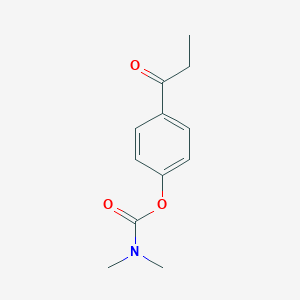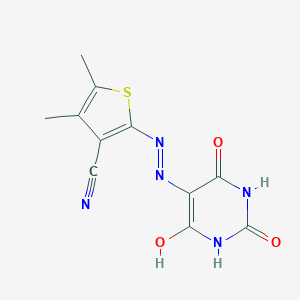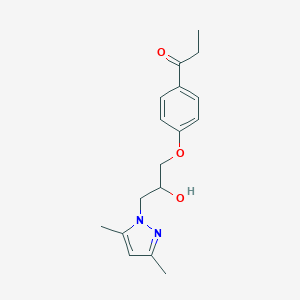![molecular formula C12H16ClNO B362547 [4-(4-Chlorophenyl)oxan-4-YL]methanamine CAS No. 927993-56-4](/img/structure/B362547.png)
[4-(4-Chlorophenyl)oxan-4-YL]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[4-(4-Chlorophenyl)oxan-4-YL]methanamine” is a chemical compound with the CAS Number: 1210893-58-5 . Its molecular weight is 262.18 and its IUPAC name is [4-(4-chlorophenyl)tetrahydro-2H-pyran-4-yl]methanamine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16ClNO.ClH/c13-11-3-1-10(2-4-11)12(9-14)5-7-15-8-6-12;/h1-4H,5-9,14H2;1H . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 262.18 . It is stored at room temperature .Aplicaciones Científicas De Investigación
Environmental Impact and Degradation
Chlorophenols, including compounds structurally similar to [4-(4-Chlorophenyl)oxan-4-YL]methanamine, have been extensively studied for their environmental impact, particularly their toxicity to aquatic life and potential for bioaccumulation. Studies have shown that chlorophenols can exert moderate to considerable toxic effects on mammalian and aquatic life. The toxicity to fish upon long-term exposure may be significant, especially for compounds like 2,4-dichlorophenol. However, the persistence of these compounds in the environment can vary widely, being low in the presence of adapted microflora capable of biodegrading them but potentially moderate to high depending on environmental conditions. A characteristic feature of chlorophenols is their strong organoleptic effect, impacting the sensory qualities of water (Krijgsheld & Gen, 1986).
Toxicity Mechanisms in Aquatic Organisms
Further research has delved into the toxic effects of chlorophenols on fish, highlighting the mechanisms through which these compounds exert their harm. Chlorophenols can induce oxidative stress by generating reactive oxygen species, causing lipid peroxidation, oxidative DNA damage, and inhibiting antioxidant systems. They also negatively affect the immune system by altering the number of mature B cells and macrophages and suppressing phagocytosis. Additionally, chlorophenols disrupt endocrine functions by affecting hormone levels or inducing abnormal gene expression and interfere with hormone receptors. Their impact includes inducing apoptosis via various pathways and fostering cancer-prone environments by increasing the rate of mutations and oxidative DNA lesions. These effects are attributed directly to the chlorophenols themselves or indirectly to their metabolic products, underscoring the need for comprehensive understanding and management of these compounds in the environment (Ge et al., 2017).
Mecanismo De Acción
Propiedades
IUPAC Name |
[4-(4-chlorophenyl)oxan-4-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c13-11-3-1-10(2-4-11)12(9-14)5-7-15-8-6-12/h1-4H,5-9,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGGGJYBZQCSBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CN)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(2-ethoxyphenyl)-5-methyl-N,2-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B362467.png)
![2-(3-Hydroxypropyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B362482.png)

![2-(4-Methylphenyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B362486.png)

![3-[(4-Tert-butylphenyl)formamido]propanoic acid](/img/structure/B362495.png)
![2-(4-fluorophenoxy)-N-[2-(morpholin-4-yl)ethyl]propanamide](/img/structure/B362497.png)
![Ethyl 4-[(2-hydroxypropyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B362498.png)
![(E)-N-(3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-nitrobenzamide](/img/structure/B362506.png)
![1-[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B362507.png)
![N-{3-[(4-fluorophenyl)(pyrrolidin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide](/img/structure/B362510.png)
![3-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-methyl-1H-1,2,4-triazole-5-thione](/img/structure/B362512.png)
![N-[3-[(4-ethoxyphenyl)-[4-(2-hydroxyethyl)-1-piperazinyl]methyl]-4,5-dimethyl-2-thiophenyl]benzamide](/img/structure/B362514.png)